molecular formula C18H14N4 B11838066 9-Benzyl-6-phenyl-9H-purine CAS No. 83135-02-8

9-Benzyl-6-phenyl-9H-purine

Cat. No.: B11838066
CAS No.: 83135-02-8
M. Wt: 286.3 g/mol
InChI Key: WLEVNCRQTDYJDQ-UHFFFAOYSA-N
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Description

9-Benzyl-6-phenyl-9H-purine is a high-purity chemical compound that serves as a key synthetic intermediate for researchers in medicinal and organic chemistry. The purine scaffold is a fundamental structure in biology and medicinal chemistry, being a core component of DNA and RNA nucleic acids . This specific derivative, featuring benzyl and phenyl substituents, is designed for the development of novel pharmaceutical candidates and for use in method development for direct functionalization reactions . Researchers value this compound for its potential in constructing more complex molecules, as the 6-position of the purine ring is typically electron-deficient and a primary site for nucleophilic attack, allowing for further derivatization . Purine derivatives, in general, have received significant attention due to their diverse biological activities, which can include antimalarial properties and activity as protease inhibitors . This product is intended for use in a laboratory setting only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83135-02-8

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

9-benzyl-6-phenylpurine

InChI

InChI=1S/C18H14N4/c1-3-7-14(8-4-1)11-22-13-21-17-16(19-12-20-18(17)22)15-9-5-2-6-10-15/h1-10,12-13H,11H2

InChI Key

WLEVNCRQTDYJDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 9 Benzyl 6 Phenyl 9h Purine and Analogues

Strategies for Purine (B94841) Nucleus Functionalization

The purine ring system can be modified at several positions to generate a diverse range of analogues. Key strategies include N-alkylation and N-arylation, halogenation followed by nucleophilic substitution, and carbon-carbon or carbon-nitrogen bond-forming reactions.

N-Alkylation and N-Arylation Approaches at Purine Nitrogen Atoms

Direct alkylation of purines with alkyl halides often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. nih.govacs.org The regioselectivity of these reactions is influenced by factors such as the nature of the purine substrate, the alkylating agent, the base, and the solvent. ub.edu For instance, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base in acetonitrile (B52724) under microwave irradiation has been shown to favor the formation of N9-alkylated purines. ub.edu Phase-transfer catalysis, using agents like 18-crown-6 (B118740) or tetraglyme (B29129) with potassium tert-butoxide, can also achieve regioselective N9-alkylation. tandfonline.com

N-arylation of purines can be achieved using metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, in particular, have been effective for the N9-arylation of purines. chem-soc.sirsc.orgrsc.orgnih.gov These reactions often employ arylboronic acids or aryl halides as the aryl source. chem-soc.sirsc.orgrsc.org The choice of ligand and reaction conditions is crucial for achieving high yields and regioselectivity. chem-soc.sirsc.org For example, a copper(I) catalyst with a 4,7-bis(2-hydroxyethylamino)-1,10-phenanthroline (BHPhen) ligand has been used for the direct N9-arylation of purines with aryl halides in aqueous DMF or ethanol. rsc.orgrsc.org

Halogenation and Subsequent Nucleophilic Aromatic Substitution (SNAr) Reactions

Halogenated purines, particularly 6-chloropurines, are versatile intermediates for the synthesis of a wide array of substituted purine derivatives through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C6 position is readily displaced by various nucleophiles, including amines, alkoxides, and thiolates. researchgate.net The reactivity of 6-chloropurine (B14466) in SNAr reactions can be modulated by the reaction conditions and the presence of catalysts. Microwave-assisted amination of 6-chloropurine derivatives has been shown to be an efficient method for the synthesis of 6-substituted aminopurine analogues. nih.govscielo.br This approach offers advantages such as shorter reaction times and improved yields. nih.govscielo.br Furthermore, SNAr reactions can be performed under catalyst- and solvent-free conditions for the synthesis of C6-azolyl purine nucleosides. rsc.org

Carbon-Carbon and Carbon-Nitrogen Coupling Reactions at Purine Core Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are powerful tools for the formation of carbon-carbon bonds at various positions of the purine core. researchgate.netmdpi.comnih.gov The Suzuki-Miyaura reaction, which utilizes boronic acids, is widely employed for the introduction of aryl and alkenyl groups at the C2, C6, and C8 positions. chem-soc.siresearchgate.netnih.govmdpi.com For instance, the synthesis of 6-arylpurine derivatives can be achieved through the Suzuki-Miyaura coupling of 6-chloropurines with arylboronic acids. mdpi.comrsc.org

Carbon-nitrogen bond formation at the purine core can also be accomplished via cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, allows for the introduction of amino groups. Copper-catalyzed C-N cross-coupling reactions have also been developed for the synthesis of N-arylpurines. rsc.orgnih.gov

Regioselective Synthesis of Substituted Purine Derivatives

Controlling the regioselectivity of substitution on the purine ring is a critical aspect of synthesizing specific isomers. As mentioned earlier, the N9 position is generally the most reactive site for alkylation and arylation. acs.orgresearchgate.net Several strategies have been developed to enhance the regioselectivity for N9 substitution. The use of bulky protecting groups at other positions or specific catalysts and reaction conditions can direct the substitution to the desired nitrogen atom. acs.orgacs.org For example, the use of a 6-(2-alkylimidazol-1-yl) substituent can shield the N7 position, leading to regiospecific glycosylation at the N9 position. acs.org Similarly, the Vorbrüggen silylation method is a well-established technique for the regioselective synthesis of N9-substituted purine nucleosides. nih.gov In some cases, specific reaction conditions can be optimized to favor the formation of the less common N7 isomer. nih.govacs.org

Targeted Synthesis of 9-Benzyl-6-phenyl-9H-purine Derivatives

The synthesis of the specific compound this compound involves a combination of the strategies discussed above. A common approach is the benzylation of a pre-functionalized purine scaffold.

Benzylation at the N9 Position of the Purine Scaffold

The introduction of a benzyl (B1604629) group at the N9 position of the purine ring is a key step in the synthesis of this compound. This is typically achieved by reacting a suitable purine precursor, such as 6-phenylpurine or a 6-halopurine that can be subsequently converted to the 6-phenyl derivative, with benzyl bromide or a similar benzylating agent. acs.org The reaction is usually carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). acs.org As with other alkylations, a mixture of N7 and N9 isomers may be formed, but the N9 isomer is often the major product. ub.edu Chromatographic separation is then employed to isolate the desired 9-benzyl derivative.

A specific example of the synthesis of a related compound, 9-benzyl-8-methyl-6,9-dihydro-1H-purin-6-one, involved the cyclization of an imidazole (B134444) precursor. acs.org The synthesis of 9-benzyl-6-(2-furyl)purines has been accomplished by N-alkylation followed by a Stille coupling to introduce the furyl group at the C6 position. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where a 6-halopurine is first benzylated at the N9 position, followed by a Suzuki-Miyaura coupling with phenylboronic acid to introduce the phenyl group at the C6 position.

Compound Information

Introduction of Phenyl Substituents at the C6 Position

The introduction of a phenyl group at the C6 position of the purine ring is a critical step in the synthesis of this compound. A prominent method for achieving this is the Suzuki-Miyaura cross-coupling reaction. acs.org This palladium-catalyzed reaction involves the coupling of a 6-halopurine derivative with a phenylboronic acid.

For instance, the synthesis of 6-phenylpurine derivatives has been successfully accomplished by reacting protected 6-chloropurine or 2-amino-6-chloropurine (B14584) with various substituted phenylboronic acids. acs.org The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. The choice of protecting groups for the purine nitrogen atoms is essential to ensure the regioselectivity of the subsequent N9-benzylation.

Another approach involves the Stille coupling, which utilizes organotin reagents. This method has been employed in the synthesis of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, where the furyl group is introduced at the C6 position. nih.gov While this demonstrates the utility of Stille coupling for C6-functionalization, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity of boronic acids compared to organotin compounds.

The reactivity of the purine ring is significantly influenced by the substituents present. A phenyl group at the C6 position can direct further reactions to the ortho and para positions of the aromatic ring. vulcanchem.com

Multicomponent Reactions in Purine Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like purines from simple starting materials in a single step. researchgate.netacs.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often allowing for the use of more environmentally benign solvents.

One notable MCR for purine synthesis involves the reaction of aminomalononitrile (B1212270) (AMN), an α-amino acid, and an orthoformate. This method can be used to generate substituted purine building blocks. nih.gov For example, a three-component reaction of aminomalononitrile, urea, and α-amino acid methyl esters has been explored for the synthesis of C(8)-substituted purines. nih.gov

Furthermore, MCRs have been developed for the synthesis of purine precursors in aqueous media, which is particularly relevant to prebiotic chemistry and sustainable synthesis. acs.org A pH-dependent three-component reaction system has been discovered that utilizes 2-aminooxazole and 5-aminoimidazoles as key synthons, enabling a divergent synthesis of both purines and pyrimidines. acs.org

Microwave irradiation can be effectively combined with MCRs to accelerate reaction times and improve yields. For example, the microwave-assisted multicomponent synthesis of amino acid-decorated purine derivatives has been reported, starting from aminomalononitrile, trimethyl orthoacetate, and α-amino acids. acs.orgrsc.org

Advanced Synthetic Techniques in Purine Chemistry

Modern synthetic chemistry has embraced advanced techniques to overcome the challenges associated with traditional methods, such as long reaction times, harsh conditions, and difficult purification. These techniques have been successfully applied to the synthesis of purine derivatives, leading to improved efficiency and access to a wider range of compounds.

Microwave-Assisted Synthesis of Purine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in purine chemistry, offering significant advantages over conventional heating methods. tandfonline.comresearchgate.net The primary benefits include dramatically reduced reaction times, often from hours to minutes, and improved reaction yields. tandfonline.comresearchgate.net This rapid heating can also lead to cleaner reactions with fewer side products, simplifying purification. tandfonline.com

MAOS has been successfully employed in various steps of purine synthesis, including N-alkylation and the introduction of substituents. For example, microwave irradiation has been used to accelerate the nucleophilic displacement of halogens by amines at the C-2 position of the purine nucleus. researchgate.net It has also been utilized for the regioselective synthesis of acyclic nucleosides through the alkylation of purine nucleobases. cdnsciencepub.com

The application of microwave irradiation is particularly beneficial in multicomponent reactions for purine synthesis, providing rapid and efficient access to complex purine derivatives. researchgate.netacs.orgnih.gov For instance, the microwave-assisted synthesis of novel purine thioglycoside analogs has been described, where the key steps involve the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives followed by coupling with halo sugars. nih.gov

A comparative overview of conventional versus microwave-assisted synthesis for a hypothetical purine derivative is presented below:

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to DaysMinutes
Reaction Yield Moderate to GoodOften Higher
Energy Consumption HighLow
Side Reactions More prevalentReduced
Reproducibility VariableHigh

Solid-Supported Synthesis Strategies for Purine Libraries

Solid-phase synthesis is a powerful technique for the combinatorial synthesis of libraries of compounds, which is invaluable for drug discovery and the exploration of structure-activity relationships. nih.govfrontiersin.org In this approach, the purine scaffold is attached to an insoluble polymer support, allowing for the easy addition of reagents and removal of byproducts by simple filtration and washing. umich.edu

Various strategies have been developed for the solid-phase synthesis of purine derivatives, with the point of attachment to the solid support being a key variable. nih.gov The purine can be linked to the resin at different positions, such as N9, to allow for the sequential introduction of diverse substituents at other positions. researchgate.net

For example, a method for the combinatorial synthesis of 2,9-substituted purines has been developed using a Mitsunobu reaction to alkylate the N-9 position and an amination reaction to install amines at the C-2 position. researchgate.net Similarly, the solid-phase synthesis of 2,6,8,9-tetrasubstituted purine libraries has been achieved through the on-resin elaboration of a 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. researchgate.net

The choice of resin is crucial for the success of solid-phase synthesis. Polystyrene resins, such as ArgoGel-MB-CHO, are commonly used. researchgate.net The final products are cleaved from the resin in the last step of the synthesis. This methodology has been successfully applied to the parallel synthesis of 2,6,8-trisubstituted purine nucleoside libraries using 8-bromoguanosine (B14676) as a precursor. nih.gov

The integration of microwave-assisted techniques with solid-phase synthesis (MASS) can further accelerate the synthesis of purine libraries. researchgate.net This combination allows for the rapid and efficient construction of diverse purine derivatives.

Biological Activities and Molecular Mechanisms of 9 Benzyl 6 Phenyl 9h Purine Derivatives

Antineoplastic and Antiproliferative Activities

Substituted purine (B94841) analogues, including derivatives of 9-Benzyl-6-phenyl-9H-purine, have been the subject of numerous studies for their potent anticancer activities. These compounds have shown efficacy against a variety of human cancer cell lines, establishing the purine core as a valuable scaffold for the development of novel antineoplastic agents. semanticscholar.org The introduction of different substituents at the C-2, C-6, and N-9 positions of the purine ring has been a key strategy to enhance binding affinity and selectivity towards biological targets involved in carcinogenesis. semanticscholar.org

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Deficiencies in apoptotic pathways are a common resistance mechanism in cancers like acute myeloid leukemia. nih.gov

Research has shown that certain 6,8,9-polysubstituted purines can induce apoptosis in human leukemic lymphocytes. nih.govrsc.org For instance, compounds with a benzyloxy group at the C6 position demonstrated significant antiproliferative activity against Jurkat (acute T cell leukemia) cells, with further analysis confirming that cell death occurred via apoptosis. nih.govrsc.org Similarly, novel 2-amino-5-benzylthiazole derivatives, which share structural motifs, have been shown to induce apoptosis in human leukemia cells by causing DNA single-strand breaks and fragmentation. ukrbiochemjournal.org

In carcinoma cell lines, the pro-apoptotic effects of purine derivatives are also well-documented. Newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl-purine analogues act as potent anticancer agents by inducing apoptosis in hepatocellular carcinoma cells. nih.gov Another study on N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives found that the compound PP17 significantly induced apoptosis in MCF-7 breast cancer cells. rsc.org The induction of apoptosis in these cancer cells is often mediated by the activation of caspases, a family of proteases crucial for executing the apoptotic program. nih.gov

Compound ClassCell Line(s)Observed Apoptotic MechanismReference(s)
6,8,9-poly-substituted purinesJurkat (acute T cell leukemia)Analysis of Annexin-V staining and cleavage of initiator caspases confirmed apoptosis. nih.govrsc.org
6-substituted piperazine/phenyl-9-cyclopentyl-purinesHepatocellular CarcinomaInactivation of c-Src was central to inducing apoptosis. nih.gov
N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purinesMCF-7 (breast cancer)Biochemical experiments showed significant apoptosis induction. rsc.org
2-amino-5-benzylthiazole derivativesHuman Leukemia CellsInduced PARP1 and caspase 3 cleavage, leading to DNA fragmentation. ukrbiochemjournal.org

Beyond inducing apoptosis, this compound derivatives can also inhibit cancer cell proliferation by modulating the cell cycle. The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer. semanticscholar.org

Certain purine derivatives have been shown to cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing. For example, a study on novel 2,6,9-trisubstituted purine derivatives demonstrated that compound 7h caused cell cycle arrest at the S-phase in HL-60 leukemia cells. semanticscholar.org In another investigation, the purine derivative PP17, which showed good inhibitory activity against MCF-7 breast cancer cells, was found to induce G2/M phase arrest. rsc.org This inhibition of cell cycle progression is a critical component of the antiproliferative activity of these compounds. semanticscholar.org

CompoundCell LineEffect on Cell CycleReference(s)
Compound 7h (a 2,6,9-trisubstituted purine)HL-60 (leukemia)Arrest at S-phase semanticscholar.org
PP17 (9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine)MCF-7 (breast cancer)Arrest at G2/M phase rsc.org

Protein kinases are crucial regulators of cellular processes, and their dysregulation is frequently implicated in cancer. semanticscholar.org The purine scaffold is structurally similar to the adenine (B156593) core of ATP, making it an excellent template for designing kinase inhibitors that compete for the ATP-binding site. semanticscholar.orgd-nb.info Derivatives of this compound have been developed as inhibitors of several important cellular kinases.

Death-Associated Protein Kinase 1 (DAPK-1): DAPK-1 is a kinase involved in mediating cell death by apoptosis. nih.govrsc.org A library of 6,8,9-poly-substituted purines was screened against 96 human kinases, and DAPK-1 was identified as a primary target. The most active antiproliferative agent in the series, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (6d), also displayed the lowest IC50 value against recombinant DAPK1 (2.5 μM), suggesting that the inhibition of this kinase could be responsible for the observed induction of apoptosis. nih.govrsc.org

Src Kinase: The Src family of kinases are non-receptor tyrosine kinases that play a role in cell growth, division, and survival. d-nb.info Their hyperactivation is linked to cancer. d-nb.info Novel purine derivatives have been discovered with potent and selective inhibitory activity against c-Src kinase, with IC₅₀ values ranging from 0.02 μM to 3.14 μM. nih.gov Additionally, some 6-substituted purine analogs have been shown to induce apoptosis in liver cancer cells through the inhibition of Src. nih.gov

Anaplastic Lymphoma Kinase (ALK): ALK is another tyrosine kinase that, when mutated or aberrantly expressed, can drive the growth of various cancers. The purine nucleus has been explored in the development of ALK inhibitors. semanticscholar.org

Bruton's Tyrosine Kinase (BTK): BTK is a key component of B-cell receptor signaling and is a validated target in B-cell malignancies. nih.govnih.gov A series of novel N,9-diphenyl-9H-purin-2-amine derivatives were identified as potent BTK inhibitors. Several of these compounds, such as 10d, 10i, and 10j, exhibited IC50 values of 0.5, 0.5, and 0.4 nM, respectively, which is comparable to the approved BTK inhibitor ibrutinib. nih.gov These compounds also effectively inhibited the proliferation of cancer cell lines that express high levels of BTK. nih.gov

Kinase TargetLead Compound/SeriesIC50 Value(s)Reference(s)
DAPK-16-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (6d)2.5 μM nih.govrsc.org
c-SrcNovel purine derivatives (e.g., compound 5i)0.02 μM to 3.14 μM nih.gov
BTKN,9-diphenyl-9H-purin-2-amine derivatives (10d, 10i, 10j)0.4 - 0.5 nM nih.gov

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and angiogenesis; its frequent activation is a driver in a wide variety of cancers. nih.govnih.gov Consequently, inhibitors of this pathway are of great interest in oncology. Purine and pyrimidine (B1678525) derivatives are known to act as PI3K/AKT inhibitors. researchgate.net A series of 2,9-disubstituted-6-morpholino purine derivatives have been reported as potent and selective inhibitors of PI3Kα, with one compound showing an IC50 of 11 nM. nih.gov The development of such compounds often starts from a purine or pyrimidine chemical base. nih.gov Research has demonstrated that these inhibitors can effectively block the phosphorylation of downstream targets like Akt, leading to tumor growth inhibition in preclinical models. nih.gov

The altered metabolism of cancer cells presents another avenue for therapeutic intervention. Enzymes involved in purine metabolism are crucial for providing the necessary building blocks for nucleic acid synthesis, which is essential for rapidly proliferating tumor cells. nih.gov The salvage pathway for purine nucleotide synthesis is particularly important in cancer cells. nih.gov An imbalance in the purine pools, which can be induced by targeting these enzymes, can prevent cell proliferation and promote apoptosis. nih.gov While direct targeting of metabolic enzymes by this compound derivatives is a less explored area, the principle of modulating purine metabolism to induce cancer cell death is a well-established antitumoral strategy. nih.gov For example, inhibiting adenosine (B11128) deaminase (ADA), an enzyme in the purine salvage pathway, is a known approach to trigger apoptosis due to the toxic accumulation of its substrates. nih.gov

Engagement with Specific Molecular Targets in Cancer Pathways

Derivatives of this compound belong to the broader class of purine analogs, which are recognized for their significant roles in various cellular processes, including cell growth and proliferation. nih.gov Their structural similarity to natural purines allows them to function as antimetabolites, targeting the precursors of nucleic acid metabolism and thereby interfering with DNA synthesis in cancer cells. nih.gov Research has focused on synthesizing and evaluating novel 2,6,9-trisubstituted purine derivatives for their potential as antitumor compounds. mdpi.comsemanticscholar.org

Kinase inhibition is a primary mechanism through which these purine derivatives exert their anticancer effects. semanticscholar.org Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. semanticscholar.org Certain 2,6,9-trisubstituted purines have been identified as potent inhibitors of various tyrosine kinases, including cyclin-dependent kinases (CDKs), Src, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), all of which are key targets in cancer therapy. mdpi.com For instance, some purine derivatives have shown the ability to inhibit the mitogenic transducer pERK1/2 in MCF-7 breast cancer cells. mdpi.com

Furthermore, specific purine analogs have been found to selectively interact with distinct molecular targets. nih.gov KINOMEscan™ analysis revealed that certain newly synthesized purine analogs can selectively bind to kinases such as Anaplastic Lymphoma Kinase (ALK), Bruton's Tyrosine Kinase (BTK), and Discoidin Domain-Containing Receptor 2 (DDR2). nih.gov Another significant target is the Hedgehog (Hh) signaling pathway, an aberrantly regulated pathway in many cancers. mdpi.comsemanticscholar.org A 2,6,9-trisubstituted purine derivative has been identified as a promising inhibitor of this pathway. mdpi.comsemanticscholar.org These findings underscore the potential of developing highly targeted anticancer agents from the purine scaffold by modifying substituents at the C-2, C-6, and N-9 positions to enhance binding affinity and selectivity. semanticscholar.org

Table 1: Molecular Targets of Selected Purine Derivatives in Cancer Pathways

Compound Class Specific Target(s) Cancer Type Context Reference(s)
6-substituted piperazine/phenyl-9-cyclopentyl purine analogs ALK, BTK, DDR2 Hepatocellular Carcinoma nih.gov
2,6,9-trisubstituted purine derivatives CDK, Src, VEGFR2 General Cancer Therapy mdpi.com
2,6,9-trisubstituted purine derivatives Hedgehog (Hh) signaling pathway Various Cancers mdpi.comsemanticscholar.org
2,6,9-trisubstituted purine derivatives pERK1/2 Breast Cancer (MCF-7 cells) mdpi.com

Antiviral Activities

Interference with Viral Replication Mechanisms

The antiviral activity of this compound derivatives is primarily attributed to their ability to interfere with the viral replication cycle. While the precise, broad-spectrum mechanisms are still under investigation, studies on related heterocyclic compounds suggest that the activity occurs after the virus has entered the host cell. For example, time-of-addition experiments with structurally related pyrazole (B372694) derivatives against Yellow Fever Virus (YFV) showed the highest reduction in viral titer when the compound was added 2 to 4 hours post-infection, indicating interference with intracellular replication steps. frontiersin.org The purine scaffold is a key component of nucleosides essential for viral nucleic acid synthesis, suggesting that these analogs may act as competitive inhibitors of viral polymerases or other enzymes crucial for replication.

Activity Against Specific Viral Strains (e.g., Rhinoviruses)

Significant research has demonstrated the potent activity of 9-benzyl-9H-purine derivatives against various serotypes of human rhinovirus (HRV), the primary cause of the common cold. nih.govnih.gov A series of 9-benzyl-6-(dimethylamino)-9H-purines and their 2-chloro analogs were synthesized and tested for their ability to inhibit rhinovirus type 1B in cell culture. nih.gov

Initial findings showed that 9-benzylpurines without a substituent at the 2-position had only weak activity. nih.gov However, the introduction of a 2-chloro group resulted in a dramatic increase in antiviral potency. nih.gov One of the most active compounds identified was 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, which exhibited a 50% inhibitory concentration (IC50) of 0.08 µM against rhinovirus serotype 1B. nih.gov Further testing of this compound against 18 other rhinovirus serotypes revealed a range of sensitivity, with IC50 values from 0.08 to 14 µM. nih.gov Similarly, a series of 6-anilino-9-benzyl-2-chloropurines also showed significant antirhinovirus activity. nih.gov Structure-activity relationship studies indicated that small, lipophilic substituents at the para position of the aniline (B41778) ring were effective inhibitors of serotype 1B. nih.gov

Table 2: Antirhinovirus Activity of Selected 9-Benzyl-9H-purine Derivatives

Compound Virus Serotype(s) IC50 (µM) Reference(s)
2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine Rhinovirus 1B 0.08 nih.gov
2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine 18 other Rhinovirus serotypes 0.08 - 14 nih.gov
6-Anilino-9-benzyl-2-chloropurines (various derivatives) Rhinovirus 1B and others Not specified nih.gov

Antimicrobial Activities

Broad-Spectrum Antibacterial Efficacy

Certain 6,9-disubstituted purines have been reported to possess antibacterial properties. researchgate.net While research on the specific antibacterial spectrum of this compound is ongoing, related structures containing benzyl (B1604629) groups have shown promise. For example, novel benzyl phenyl sulfide (B99878) derivatives exhibit potent antibacterial activity against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2-64 μg/mL. nih.gov The proposed mechanism for these benzyl-containing compounds involves the destruction of the bacterial cell membrane. nih.gov Additionally, O-benzyl derivatives have demonstrated high activity against Gram-positive bacteria, with a proposed mechanism involving the disruption of intermolecular interactions within the cell membrane. mdpi.com

Antifungal Efficacy

The antifungal potential of purine derivatives is an area of active investigation. Related compounds, specifically O-benzyl derivatives, have shown notable antifungal activity. mdpi.com Studies on a library of (+)-neoisopulegol-based O-benzyl derivatives of aminodiols and aminotriols revealed potent activity against various fungal strains. mdpi.com Certain di-O-benzyl aminotriols demonstrated a minimal inhibitory concentration (MIC) of 0.78 μg/mL, which was comparable to the reference drug ampicillin (B1664943) in the specific assays used. mdpi.com These findings suggest that the benzyl moiety, a key feature of this compound, is a valuable component in designing effective antifungal agents. mdpi.com

Antimycobacterial Potential

Derivatives of 9-benzylpurine have been identified as a promising class of compounds with significant inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. bohrium.comnih.gov Research into this area has revealed that the core structure of 9-benzylpurine itself does not exhibit antimycobacterial effects; however, substitutions at various positions on the purine ring can confer potent activity. bohrium.com

Specifically, the introduction of phenylethynyl, trans-styryl, or aryl groups at the 6-position of the 9-benzylpurine scaffold has been shown to result in high inhibitory activity against M. tuberculosis. nih.gov Further structure-activity relationship (SAR) studies have demonstrated that the addition of a chlorine atom at the 2-position generally enhances this antimycobacterial effect. nih.gov Conversely, the presence of a 2-amino substituent tends to decrease the activity. bohrium.com The position of the benzyl group is also critical for the compound's efficacy, as the regioisomeric 7-benzylpurines, unlike the highly active 9-benzylpurines, show no activity. bohrium.com

In vitro evaluations using the Microplate Alamar Blue Assay (MABA) have been employed to determine the antimycobacterial activity of these compounds against the M. tuberculosis H37Rv strain. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria, is a key metric in these assessments. For some of the more potent 9-benzylpurine derivatives, cytotoxicity and the selectivity index (SI) have also been determined to assess their potential for therapeutic use. bohrium.com The 6-furylpurines, in particular, have demonstrated high activities, with one compound being highlighted as an excellent lead for further development. bohrium.com

Table 1: Antimycobacterial Activity of Selected Purine Derivatives

Compound ID Substituents Target Organism Assay Method MIC (µg/mL) Reference
IPA-6 Imidazo[1,2-a]pyridine analogue M. tuberculosis H37Rv MABA 0.05 nih.gov
IPA-9 Imidazo[1,2-a]pyridine analogue M. tuberculosis H37Rv MABA 0.4 nih.gov
IPS-1 Imidazo[1,2-a]pyridine analogue M. tuberculosis H37Rv MABA 0.4 nih.gov
Ethambutol Standard Drug M. tuberculosis H37Rv MABA 6.25 nih.gov
p-Aminosalicylic acid Standard Drug M. tuberculosis H37Rv MABA 12.5 nih.gov

This table presents data for related heterocyclic compounds to illustrate the range of antimycobacterial activities being investigated, as specific MIC values for this compound were not publicly available in the searched literature.

Other Pharmacological Potentials

Enzyme Regulation and Modulation (e.g., IP6K, CYP450)

Purine derivatives have been investigated for their ability to modulate the activity of various enzymes, including Inositol hexakisphosphate kinase (IP6K) and Cytochrome P450 (CYP450) isoforms. tandfonline.comnih.gov IP6K is an important enzyme in mammals, involved in a range of biological processes such as insulin (B600854) signaling. tandfonline.comnih.gov Certain purine-based compounds have been identified as inhibitors of IP6K. For instance, N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine (TNP) is a known pan-IP6K inhibitor that acts in an ATP-competitive manner. tandfonline.comnih.gov

The CYP450 enzymes are a superfamily of proteins crucial for the metabolism of a wide variety of compounds, including approximately 75% of commercially available drugs. criver.comwikipedia.org Inhibition of these enzymes, particularly CYP3A4 which is responsible for the metabolism of about half of all drugs, can lead to significant drug-drug interactions. nih.govnih.gov Studies have shown that some purine-based IP6K inhibitors, such as TNP, can also inhibit CYP450 enzymes. tandfonline.comnih.gov This dual activity has prompted research into developing new purine analogs with selective IP6K inhibitory activity and minimal interaction with CYP450. tandfonline.com Through structure-activity relationship studies, researchers have successfully designed and synthesized TNP analogs that significantly reduce CYP3A4 inhibition while maintaining their ability to inhibit IP6K. tandfonline.comnih.gov For example, one such analog, compound 9 from a specific study, demonstrated potent IP6K inhibition with an IC50 value of 16 μM, while showing no binding to CYP3A4 at concentrations up to 200 μM. tandfonline.com

The mechanism of CYP450 inhibition can be either reversible or irreversible. nih.gov Reversible inhibition is characterized by a rapid association and dissociation between the inhibitor and the enzyme, while irreversible inhibition, also known as mechanism-based inhibition, involves the formation of a stable complex between a reactive metabolite of the inhibitor and the enzyme, leading to a loss of enzyme activity. nih.govresearchgate.net

Table 2: Enzyme Inhibitory Activity of Selected Purine Analogs

Compound Target Enzyme Inhibitory Activity (IC50) CYP3A4 Inhibition Reference
TNP Pan-IP6K Not specified Inhibits CYP3A4 tandfonline.comnih.gov
Compound 9 (TNP analog) IP6K2 16 µM No binding up to 200 µM tandfonline.com
Compound 15 (TNP analog) IP6K2 Moderate inhibitor No binding to CYP3A4 tandfonline.com
Compound 20 (TNP analog) IP6K2 Moderate inhibitor No binding to CYP3A4 tandfonline.com

Neurobiological Modulation and Neuroprotective Properties

The purine scaffold is a key component of neuroactive molecules and has been explored for its potential in modulating neurological functions and providing neuroprotection. mdpi.comdtic.mil Certain 9-alkyl-6-substituted-purines have been synthesized and evaluated for their anticonvulsant properties. nih.gov Specifically, potent anticonvulsant activity against maximal electroshock-induced seizures in animal models was observed in compounds featuring a benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethylamino)purine. nih.gov This class of compounds represents a novel structural type among anticonvulsant agents. nih.gov

In the context of neurodegenerative diseases, such as Parkinson's disease, purines are being investigated for their neuroprotective potential. dtic.mil The antioxidant properties of some purine derivatives may contribute to their neuroprotective effects by scavenging reactive oxygen species that are implicated in neuronal damage. semanticscholar.org Research has focused on the synthesis of novel polyfunctionalized nitrones, which are known for their antioxidant capabilities, with the aim of developing more effective treatments for conditions like stroke, where oxidative stress plays a critical role. semanticscholar.org

Furthermore, the purine ring system is a fundamental component of adenosine, a nucleoside that acts as a neurotransmitter by binding to purinergic receptors. mdpi.com The modulation of these receptors by purine analogs can influence a variety of neurological processes. mdpi.com While direct evidence for the neuroprotective properties of this compound is still emerging, the broader family of purine derivatives shows significant promise in the field of neuropharmacology.

Anti-inflammatory and Immunomodulatory Effects

Purine derivatives have demonstrated notable anti-inflammatory and immunomodulatory activities. nih.gov The immune system's response to pathogens can lead to the production of cytokines, which are key mediators of inflammation. nih.gov Dysregulation of cytokine production is a hallmark of many inflammatory and autoimmune diseases. nih.gov Purinergic receptor signaling has been shown to modulate the production of several important cytokines. nih.gov

Recent research has focused on synthesizing novel purine derivatives that can act as multi-targeted agents within the immune system. nih.gov For example, new 9-cinnamyl-9H-purine derivatives have been developed as inhibitors of the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway, which plays a crucial role in the inflammatory response. nih.gov One such derivative significantly inhibited the production of nitric oxide and pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in lipopolysaccharide (LPS)-induced macrophages. nih.gov This compound was also found to reduce the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory process. nih.gov

The anti-inflammatory effects of these compounds are often assessed using in vitro models, such as measuring their ability to stabilize human red blood cell membranes, which is analogous to the lysosomal membrane stabilization that is a mechanism of action for some non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The ability of purine derivatives to modulate the immune response suggests their therapeutic potential for a variety of inflammatory conditions. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Positional and Substituent Effects on Biological Activity

The biological activity of 9-benzyl-6-phenyl-9H-purine and its analogs is significantly influenced by the nature and position of substituents on the purine (B94841) core, as well as on the N9-benzyl and C6-phenyl rings.

The benzyl (B1604629) group at the N9 position of the purine ring plays a pivotal role in the molecule's interaction with biological targets. Several 9-alkyl-6-substituted-purines have been synthesized and evaluated for their anticonvulsant activity, with potent activity being observed in compounds that specifically feature a benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethylamino)purine. nih.gov This highlights the importance of the N9-benzyl group for certain biological functions.

Furthermore, in the context of antirhinovirus activity, a series of 9-benzyl-6-(dimethylamino)-9H-purines were synthesized. While these compounds themselves showed weak activity, the introduction of a 2-chloro substituent led to a significant enhancement in antiviral potency. nih.gov This suggests that the N9-benzyl group can act as a foundational element for activity, which can be further optimized by modifications at other positions of the purine ring.

The substitution pattern on the benzyl ring itself is also a critical determinant of biological activity. For instance, in a series of 6,9-disubstituted purine analogs with a 4-substituted piperazine (B1678402) at C-6 and a 4-substituted benzyl group at N-9, variations on the benzyl ring were shown to modulate cytotoxic activity against cancer cell lines. nih.gov

In another study focusing on 6,9-disubstituted purine analogues, compounds with a substituted piperazine at the C-6 position, which can be considered a modification of the C6-phenyl moiety, exhibited promising cytotoxic activities against liver, colon, and breast carcinoma cell lines. nih.gov Specifically, analogs with 4-trifluoromethylphenyl)piperazine and 3,4-dichlorophenyl)piperazine at C-6 displayed significant cytotoxic effects. nih.gov

The following table summarizes the cytotoxic activity of some C6-substituted purine analogs, illustrating the impact of modifications at this position.

Compound IDC6-SubstituentN9-SubstituentCell LineIC50 (µM)
12 4-(4-trifluoromethylphenyl)piperazine4-chlorobenzylHuh70.08
22 4-(4-chlorophenyl)piperazine4-chlorobenzylHuh70.13
25 4-(3,4-dichlorophenyl)piperazine4-chlorobenzylHuh7< 0.1

This table presents data for illustrative C6- and N9-substituted purine analogs to highlight structure-activity relationships.

Substituents at other positions of the purine ring, such as C2 and C8, can profoundly affect the biological activity of this compound derivatives. The introduction of a chloro group at the C2 position of 9-benzyl-6-(dimethylamino)-9H-purines was found to substantially increase their activity against rhinovirus type 1B. nih.gov One of the most potent compounds in this series, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, had an IC50 value of 0.08 µM against this serotype. nih.gov

In a study of 2,6,9-trisubstituted purine derivatives, it was concluded that an arylpiperazinyl system at position 6 is beneficial for cytotoxic activity, while bulky systems at the C-2 position are not favorable. semanticscholar.org This indicates that steric hindrance at the C2 position can be detrimental to activity.

Molecular Interactions with Biological Targets

The biological effects of this compound and its analogs are a direct consequence of their molecular interactions with specific biological targets, such as receptors and enzymes.

Derivatives of the this compound scaffold have been investigated for their affinity and selectivity towards various receptors, particularly adenosine (B11128) receptors. In a study of N(6)-substituted 2-phenyl-9-benzyl-8-azaadenines, some compounds demonstrated good binding properties and selectivity for the A1 adenosine receptor. nih.gov The presence of a phenyl group at C2 was found to increase affinity compared to an n-butyl group, suggesting that the receptor can accommodate the 8-azaadenine (B1664206) core with three lipophilic substituents in different orientations. nih.gov

The following table illustrates the binding affinities of some 2-phenyl-9-benzyl-8-azaadenine derivatives for adenosine A1 and A2 receptors.

CompoundR (at N6)A1 Ki (nM)A2 Ki (nM)A1/A2 Selectivity
5a H>10000>10000-
5b CH31850>10000>5.4
5c C2H5550>10000>18.2
5d n-C3H7150850056.7

This table showcases binding data for analogous 8-azaadenine derivatives to demonstrate principles of ligand-receptor interaction.

The purine scaffold is a well-known "privileged structure" that can interact with the ATP-binding site of various kinases. The this compound framework can be designed to target the active sites of specific enzymes. For instance, a series of N-6 substituted 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones, which share structural similarities with the purine core, were shown to bind to the ATP-binding site of the Wee1 kinase. nih.gov Co-crystal structures revealed that the N-6 substituents are involved in hydrogen bonding with conserved water molecules within the active site. nih.gov

Similarly, in the design of phosphodiesterase type 4 (PDE4) inhibitors, a series of aminodiazepinoindoles displayed potent in vitro activity. nih.gov These findings suggest that the this compound core can be adapted to fit into the active sites of various enzymes, with the substituents on the benzyl and phenyl rings playing a crucial role in determining binding affinity and selectivity.

Computational Approaches in SAR Elucidation and Drug Design

Computational methods are integral to modern drug discovery, providing powerful tools to investigate structure-activity relationships (SAR) and guide the design of novel therapeutic agents. For purine derivatives such as this compound, these in silico techniques offer insights into molecular interactions, electronic properties, and potential biological targets, thereby accelerating the identification and optimization of lead compounds.

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand how ligands like this compound might interact with a biological target, typically a protein receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring these poses based on a force field that approximates the binding affinity. For purine derivatives, which are known to target a variety of proteins including kinases, molecular docking can elucidate key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for binding. For instance, in studies of related 6,9-disubstituted purines, docking has been used to predict binding modes within the ATP-binding cleft of kinases, highlighting the importance of the purine scaffold for forming essential hydrogen bonds with the hinge region of the enzyme. nih.gov

Table 1: Key Interactions Predicted by Molecular Docking for Purine Scaffolds

Interaction TypeDonor/Acceptor on PurineTypical Interacting Residue in Kinases
Hydrogen BondN1, N3, N7Hinge region backbone (e.g., Met)
HydrophobicPhenyl ring, Benzyl groupHydrophobic pockets (e.g., Leu, Val, Ala)
π-π StackingPhenyl ringAromatic residues (e.g., Phe, Tyr)

Quantum Chemical Calculations for Electronic Property and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, properties, and reactivity of molecules. These methods can be used to calculate a variety of molecular descriptors, such as electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges. For this compound, these calculations can help in understanding its chemical behavior and its potential to interact with biological targets. For example, the electrostatic potential map can indicate the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged), which are likely to be involved in electrostatic interactions or hydrogen bonding with a receptor.

Furthermore, quantum chemical calculations can be used to analyze the reactivity of the molecule. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap can provide information about the chemical stability and reactivity of the compound. For drug design purposes, understanding the electronic properties of this compound can aid in modifying its structure to enhance its binding affinity and selectivity for a particular target.

Table 2: Calculated Electronic Properties of a Generic Purine Scaffold

PropertyDescriptionImplication for SAR
HOMO EnergyEnergy of the highest occupied molecular orbitalRelates to the ability to donate electrons
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelates to the ability to accept electrons
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and stability
Electrostatic PotentialDistribution of charge on the moleculePredicts sites for electrostatic and hydrogen bond interactions

Kinome Profiling and Target Deconvolution Strategies

While the previous sections focused on understanding the interaction of this compound with a specific target, it is also crucial to assess its selectivity across the human kinome, which comprises over 500 protein kinases. Kinome profiling is an experimental approach used to determine the inhibitory activity of a compound against a large panel of kinases. This is particularly relevant for purine derivatives, as the purine scaffold is a common feature in many kinase inhibitors due to its resemblance to the adenine (B156593) moiety of ATP. acs.org Computational approaches can complement experimental kinome profiling by predicting the potential off-targets of a compound. This can be achieved through large-scale docking studies where the compound is docked against a library of kinase structures.

Target deconvolution, on the other hand, aims to identify the specific molecular target(s) responsible for the observed phenotypic effects of a compound. Computational methods for target deconvolution often involve comparing the chemical structure of the compound of interest to a database of known ligands and their targets. This "chemical similarity" searching can suggest potential targets for this compound based on its structural resemblance to other known bioactive molecules. Furthermore, inverse docking, where a ligand is docked against a large collection of protein structures, can also be used to identify potential binding partners. These computational strategies are invaluable for understanding the polypharmacology of drug candidates and for identifying potential new therapeutic applications or predicting potential side effects.

Future Perspectives and Advanced Research Directions for 9 Benzyl 6 Phenyl 9h Purine Analogues

Rational Design of Next-Generation Purine-Based Therapeutic Agents

The future development of 9-benzyl-6-phenyl-9H-purine analogues will heavily rely on rational drug design, a strategy that uses the understanding of a biological target's structure and mechanism to create more specific and potent drugs. mdpi.com The purine (B94841) ring is a versatile scaffold, and modifications at the C-2, C-6, and N-9 positions are known to be critical for modulating biological activity and achieving target selectivity. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. For instance, research on analogous 9-benzylpurine series has shown that introducing a chloro group at the C-2 position can significantly boost antirhinovirus activity. nih.gov Similarly, studies on 6,9-disubstituted purines, where the C-6 position is modified with substituted piperazine (B1678402) rings and the N-9 position holds a benzyl (B1604629) group, have yielded compounds with potent cytotoxic activities against various cancer cell lines. nih.gov These findings suggest that strategic modifications to the phenyl ring of this compound or additions to the purine core could yield next-generation agents with enhanced potency.

Key insights from SAR studies on related purine analogues that can guide future design include:

C-2 Position: Introduction of small, lipophilic groups or halogens can dramatically influence activity.

C-6 Position: The nature of the substituent is critical. Replacing the phenyl group with various anilino or piperazine moieties linked to other aromatic systems can fine-tune the compound's interaction with target proteins, leading to improved efficacy. nih.gov

N-9 Position: While the benzyl group is a defining feature, modifications to its phenyl ring (e.g., adding fluoro or methyl groups) can alter potency and pharmacokinetic properties. nih.govnih.gov

The goal of this rational design approach is to create analogues with optimized interactions with their biological targets, potentially overcoming challenges like drug resistance and improving therapeutic outcomes in areas such as oncology and virology. tubitak.gov.tr

Modification Position Observed Effect in Analogous Series Therapeutic Implication
C-2 Introduction of a chloro substituent significantly increased antirhinovirus activity. nih.govEnhanced antiviral potency.
C-6 Substitution with 4-(4-trifluoromethylphenyl)piperazine resulted in excellent cytotoxicity in liver cancer cells. nih.govDevelopment of potent anticancer agents.
N-9 (Benzyl Ring) Addition of fluoro substituents to the benzyl ring led to potent anticonvulsant activity. nih.govCreation of novel central nervous system agents.
N-9 (Benzyl Ring) A 4-methylbenzyl group showed high activity against rhinovirus serotype 1B. nih.govImproved antiviral selectivity and potency.

Exploration of Novel Biological Targets and Signaling Pathways

The structural similarity of purine analogues to endogenous molecules like adenine (B156593) and guanine (B1146940) allows them to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. mdpi.com While existing research has focused on areas like cancer and viral infections, the therapeutic reach of this compound analogues could be significantly expanded by exploring novel biological targets and their associated signaling pathways.

Kinase Inhibition: A primary area of exploration is the vast landscape of protein kinases. Dysregulation of kinase signaling is a hallmark of cancer, and many successful oncology drugs are kinase inhibitors. nih.gov Research on 2,6,9-trisubstituted purines has identified potent inhibitors of cyclin-dependent kinases (CDKs), Src, and VEGFR2, all crucial targets in cancer therapy. nih.gov More specifically, novel purine derivatives have been designed as dual inhibitors of EGFR and BRAFV600E, and others have targeted the KRAS G12D mutation, demonstrating the scaffold's versatility. nih.govmdpi.com Analogues of this compound could be screened against a broad panel of kinases to identify new anticancer agents that may overcome resistance to existing therapies. nih.gov

Purinergic Signaling: The purinergic signaling system, which involves receptors activated by extracellular nucleotides like ATP and adenosine (B11128), is another promising frontier. nih.govnih.gov This system modulates a wide range of physiological processes, and its dysregulation is implicated in inflammation, pain, and neurodegenerative diseases. nih.gov Analogues could be designed to act as specific agonists or antagonists at P1 (adenosine) or P2 (ATP) receptors, opening up therapeutic possibilities beyond oncology. nih.gov

Other Potential Targets:

Heat Shock Proteins (Hsp90): Hsp90 is a molecular chaperone essential for the stability of many proteins required for tumor cell growth. Purine-based scaffolds have been successfully used to design potent Hsp90 inhibitors. mdpi.com

Purine Nucleoside Phosphorylase (PNP): Inhibitors of PNP are valuable in the treatment of T-cell proliferative diseases and for immunosuppression in organ transplants. mdpi.com

Viral Enzymes: Building on established antirhinovirus activity, libraries of these analogues could be tested against enzymes from other viruses, such as polymerases or proteases. nih.gov

Potential Target Class Specific Example Associated Disease Area
Protein KinasesCyclin-Dependent Kinases (CDKs), Src, Abl, EGFR, BRAFCancer. nih.govmdpi.comacs.org
Purinergic ReceptorsAdenosine (A1, A2A), P2X, P2YInflammation, Gout, Neurological Disorders. nih.gov
Molecular ChaperonesHeat Shock Protein 90 (Hsp90)Cancer. mdpi.com
Metabolic EnzymesPurine Nucleoside Phosphorylase (PNP)T-cell Lymphoma, Autoimmune Disorders. mdpi.com
Viral ProteinsRhinovirus Capsid ProteinsViral Infections (Common Cold). nih.gov

Integration of Advanced Computational and Experimental Methodologies for Accelerated Drug Discovery

To expedite the journey from concept to clinic, future research on this compound analogues must integrate sophisticated computational tools with high-efficiency experimental methods. This synergy allows for the rapid design, screening, and optimization of new therapeutic candidates. nih.gov

Computational Approaches: Computer-Aided Drug Design (CADD) has become an indispensable part of modern drug discovery. azolifesciences.com For purine analogues, these methods can predict how structural modifications will affect binding to a target protein, helping to prioritize which compounds to synthesize. openmedicinalchemistryjournal.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand the molecular interactions that underpin its biological activity. azolifesciences.com For instance, docking studies can reveal how different substituents on the benzyl or phenyl rings of the purine core fit into the active site of a kinase.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can explain how steric and electronic properties of a series of compounds correlate with their cytotoxic activity, providing a roadmap for designing more potent molecules. nih.gov

Virtual Screening: Large digital libraries of virtual purine analogues can be rapidly screened against the 3D structure of a biological target to identify promising initial hits before any laboratory synthesis is undertaken. openmedicinalchemistryjournal.com

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the automated testing of tens of thousands of compounds against a specific biological target in a very short time. columbia.edu Libraries of this compound analogues can be rapidly assayed for activity against panels of kinases, cancer cell lines, or viral targets to quickly identify lead compounds.

X-ray Crystallography: Obtaining the crystal structure of a purine analogue bound to its target protein provides definitive, atomic-level insight into the binding mode. This information is invaluable for subsequent rounds of rational design to further improve the compound's affinity and selectivity. mdpi.com

By combining predictive computational models with the empirical data from high-throughput and structural biology techniques, the discovery pipeline for novel drugs based on the this compound scaffold can be made significantly more efficient and cost-effective. azolifesciences.com

Methodology Description Application for Purine Analogues
Molecular Docking Computationally predicts the binding pose of a ligand in a protein's active site. azolifesciences.comPrioritize the synthesis of analogues with the most favorable predicted interactions with a target kinase or enzyme.
3D-QSAR Correlates the 3D chemical features of molecules with their biological activity. nih.govGuide the modification of the purine scaffold to enhance anticancer potency based on steric and electronic factors.
High-Throughput Screening (HTS) Rapid, automated screening of large compound libraries for biological activity. columbia.eduIdentify initial "hit" compounds from a diverse library of purine derivatives against a new biological target.
X-ray Crystallography Determines the precise 3D structure of a molecule or a protein-ligand complex. mdpi.comProvide detailed structural insights into how a lead compound binds its target, enabling structure-based drug design.

Q & A

Q. What are the standard synthetic routes for preparing 9-Benzyl-6-phenyl-9H-purine, and how are isomers resolved?

The synthesis typically involves alkylation of purine derivatives or coupling reactions. For example, 9-benzylpurine isomers (9- and 7-benzyl) can form during alkylation and are separated via column chromatography using ethyl acetate-acetone-hexane (1.5:3:10) as the mobile phase . Suzuki-Miyaura cross-coupling with arylboronic acids using Pd(Ph₃)₄ as a catalyst in toluene under reflux (12 hours) is another common method for introducing the phenyl group at position 6 .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent positions. For instance, aromatic proton signals in this compound appear as distinct multiplets due to coplanarity with the purine ring .
  • Chromatography : HPLC or TLC with ethyl acetate-hexane gradients (e.g., 4:10) ensures purity .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How are initial biological activities (e.g., antiviral) of this compound derivatives assessed?

Antiviral activity is evaluated in cell culture models. For example:

  • Rhinovirus inhibition assays measure IC₅₀ values. The 2-chloro-substituted derivative (e.g., 29) shows IC₅₀ = 0.08 µM against serotype 1B, highlighting the role of electron-withdrawing groups in enhancing activity .
  • Serotype specificity is tested across 18 variants, with sensitivity ranging from 0.08 to 14 µM .

Advanced Research Questions

Q. How does Ru-catalyzed C–H bond activation enable functionalization of this compound?

Ru catalysts (e.g., [RuCl₂(p-cymene)]₂) facilitate direct arylation at the ortho position of the C6-phenyl group. Key steps:

  • Mechanism : N1 coordinates to Ru, enabling C–H bond cleavage. The N1···H distance (2.41 Å) and coplanarity of the phenyl-purine system favor activation .
  • Conditions : Reactions with aryl iodides/bromides in DMF at 100°C yield mono- or diarylated products (75–99% yields) .

Q. What computational tools predict the reactivity of this compound in catalytic systems?

  • DFT Calculations : Assess geometric parameters (e.g., N1···H distances) and natural bond orbital (NBO) charges to identify electron-deficient sites .
  • Crystallographic Data : X-ray structures confirm coplanarity between the purine and C6-phenyl group, critical for directing metal catalysts .

Q. How do substituents at the 2- and 8-positions influence biological activity?

  • 2-Chloro Substitution : Enhances antiviral potency (IC₅₀ reduction from >10 µM to 0.08 µM) by improving electron deficiency and binding affinity .
  • 8-Bromo Substitution : Increases benzodiazepine receptor (BZR) binding (IC₅₀ = 0.011 µM) but does not translate to in vivo anxiolytic activity .

Q. What strategies optimize reaction yields in Pd-mediated cross-coupling reactions?

  • Catalyst Selection : Pd(Ph₃)₄ outperforms other catalysts in Suzuki couplings (e.g., 86–93% yields) .
  • Solvent Systems : DMF or toluene at 50–100°C under N₂ minimizes side reactions .
  • Workup : Methanolic KF precipitates Sn byproducts, simplifying purification .

Q. How are isomers and byproducts managed during large-scale synthesis?

  • Chromatographic Separation : Isomers (e.g., 7- vs. 9-benzyl) are resolved using gradient elution (ethyl acetate/hexane) .
  • Recrystallization : Light yellow crystals form after solvent evaporation, enhancing purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.